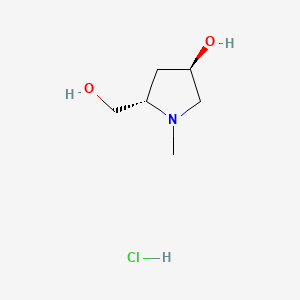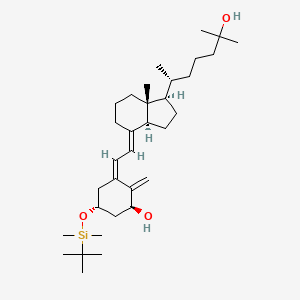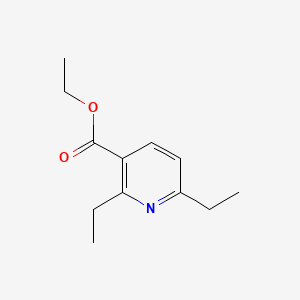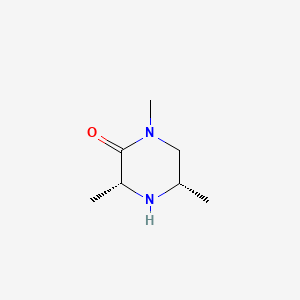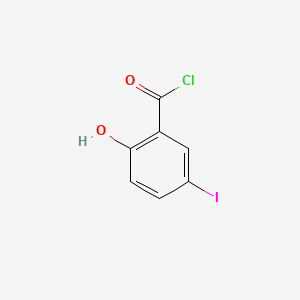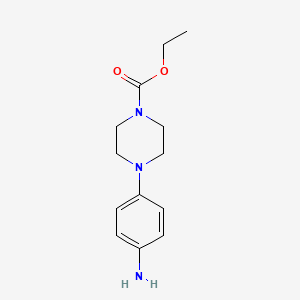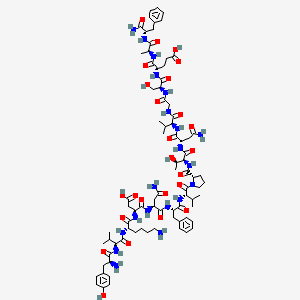
H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2
カタログ番号 B600064
CAS番号:
198277-54-2
分子量: 1785.977
InChIキー: WWRQPUSVVKOCMA-XRXPIKPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Peptides are typically synthesized in the lab using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain attached to insoluble resin beads .Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM). These techniques can provide detailed information about the three-dimensional structure of the peptide .Chemical Reactions Analysis
Peptides undergo various chemical reactions, most notably the formation and breaking of peptide bonds. The sequence of amino acids in a peptide determines its properties and function. Each amino acid has a side chain or R group that can interact with other molecules and can influence the peptide’s overall structure and function .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence. Factors such as size, charge, hydrophobicity, and the presence of special functional groups all play a role. Tools like PepDraw can be used to predict these properties based on the peptide’s sequence .将来の方向性
The field of peptide research is vast and continually expanding. Peptides are being explored for use in a variety of therapeutic applications, including as antibiotics, anticancer agents, and hormones. Additionally, advances in peptide synthesis and analysis techniques continue to open up new possibilities for research .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H120N20O25/c1-40(2)64(79(124)88-38-61(108)90-57(39-103)77(122)91-51(28-29-62(109)110)71(116)89-43(7)69(114)93-52(68(87)113)33-45-18-11-9-12-19-45)99-76(121)55(36-60(86)107)97-81(126)67(44(8)104)101-78(123)58-23-17-31-102(58)82(127)66(42(5)6)100-75(120)53(34-46-20-13-10-14-21-46)94-73(118)54(35-59(85)106)95-74(119)56(37-63(111)112)96-72(117)50(22-15-16-30-83)92-80(125)65(41(3)4)98-70(115)49(84)32-47-24-26-48(105)27-25-47/h9-14,18-21,24-27,40-44,49-58,64-67,103-105H,15-17,22-23,28-39,83-84H2,1-8H3,(H2,85,106)(H2,86,107)(H2,87,113)(H,88,124)(H,89,116)(H,90,108)(H,91,122)(H,92,125)(H,93,114)(H,94,118)(H,95,119)(H,96,117)(H,97,126)(H,98,115)(H,99,121)(H,100,120)(H,101,123)(H,109,110)(H,111,112)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRQPUSVVKOCMA-XRXPIKPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H120N20O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1785.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(Piperazin-1-yl)benzo[d]oxazole
105684-82-0
2-[(2E)-2-Buten-2-yl]-6-methylpyridine
199617-32-8
Isopropyl 2,5-Dihydroxybenzoate
147993-48-4


![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)
![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)
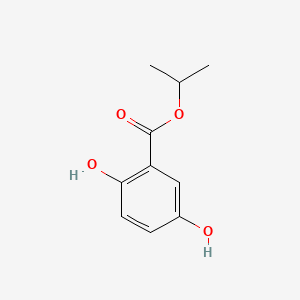
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)
